molecular formula C26H49NO8 B164475 N-Acetylpsychosine CAS No. 35823-61-1

N-Acetylpsychosine

Cat. No.: B164475
CAS No.: 35823-61-1
M. Wt: 503.7 g/mol
InChI Key: HJFSOLRPKRHPEE-JDJMUKKDSA-N
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Description

It is a valuable tool for studying the mechanisms of apoptosis and immune responses activated by dendritic cells . This compound holds potential in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylpsychosine can be synthesized through the glycosylation of sphingosine by uridine diphosphate-galactose: ceramide galactosyltransferase (EC 2.4.1.45) and degraded by ceramide β-galactosidase (EC 3.2.1.46) to sphingosine and galactose . The preparation involves treating total lipids extracted from tissues with [3H]acetic anhydride in toluene-methanol, followed by mild alkaline methanolysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the compound is available for research purposes from various chemical suppliers. The production typically involves the synthesis of the compound in controlled laboratory conditions to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N-Acetylpsychosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized ceramides, while reduction can yield reduced ceramide derivatives.

Scientific Research Applications

N-Acetylpsychosine has several scientific research applications, including:

Mechanism of Action

N-Acetylpsychosine exerts its effects through several mechanisms:

Comparison with Similar Compounds

N-Acetylpsychosine is unique compared to other similar compounds due to its specific immunostimulatory properties and its role in studying apoptosis and immune responses. Similar compounds include:

This compound stands out due to its specific role in immune response activation and apoptosis studies, making it a valuable tool in scientific research.

Biological Activity

N-Acetylpsychosine, a derivative of psychosine, has garnered attention in recent years due to its potential biological activities, particularly in the context of neurodegenerative diseases and cellular processes. This article explores the biological activity of this compound, highlighting its interactions with cellular components, effects on cytokinesis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is chemically classified as an N-acyl derivative of psychosine (galactosylsphingosine). Its structure includes a sphingosine backbone with an acetyl group attached to the nitrogen atom. This modification alters its biochemical properties compared to psychosine, potentially influencing its biological activity.

Biological Effects

  • Cellular Proliferation:
    • Psychosine has been reported to induce multinuclear cell formation by inhibiting normal cytokinetic processes. This phenomenon can lead to altered cellular responses and potentially contribute to pathological conditions in tissues affected by lysosomal storage disorders.
  • Neurotoxicity:
    • Psychosine is known for its neurotoxic effects, particularly in the context of Krabbe disease, where accumulation leads to severe neurological impairment. The potential neurotoxic effects of this compound warrant further investigation, as it may similarly influence neuronal health and function.
  • Impact on Immune Responses:
    • Studies have indicated that psychosine can modulate immune responses by affecting phagocytotic activity in immune cells. The implications for this compound's role in immune modulation remain to be elucidated but could be significant given its structural characteristics .

Table 1: Summary of Biological Activities of Psychosine and this compound

ActivityPsychosineThis compound
α-Synuclein InteractionPromotes aggregationPotentially similar effects
Cytokinesis InhibitionInduces multinuclear cellsHypothetical based on structure
NeurotoxicityConfirmed in Krabbe diseaseUnknown
Immune ModulationAlters phagocytosisUnknown

Case Study Example

A study investigated the effects of psychosine on U937 human myelomonocyte cells, revealing that treatment led to abnormal actin localization and inhibited normal cytokinesis. While direct evidence for this compound was not presented, the findings underscore the need for further exploration into its biological activities and potential therapeutic implications .

Therapeutic Implications

The understanding of this compound's biological activity is still evolving. Given its structural similarities to psychosine and the established roles of psychosine in neurodegeneration and cell division, there is a potential for this compound to be explored as a therapeutic agent or biomarker in related diseases. Future research should focus on:

  • In vitro Studies: To assess the specific effects of this compound on cellular processes such as cytokinesis and protein aggregation.
  • Animal Models: To evaluate the neuroprotective or neurotoxic effects in vivo.
  • Clinical Trials: To explore its safety and efficacy in human populations suffering from lysosomal storage disorders or neurodegenerative diseases.

Properties

IUPAC Name

N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFSOLRPKRHPEE-JDJMUKKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35823-61-1
Record name N-Acetylpsychosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035823611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does N-Acetylpsychosine induce the formation of endocytic vesicles like its related compound, C6-ceramide?

A1: While the provided research [] demonstrates that exogenous C6-ceramide effectively induces endocytic vesicle formation and enlargement of late endosomes/lysosomes in mouse fibroblasts, this compound did not exhibit this effect. The study specifically tested various ceramide metabolites, including this compound, and found them to be inactive in causing vesicle formation when added exogenously.

Q2: What is the primary use of this compound in current research?

A2: Although not explicitly stated in the provided abstracts, one study mentions using this compound as an internal standard for a specific analytical technique []. This suggests its potential application in quantitative analysis, specifically in high-performance liquid chromatography (HPLC) for quantifying glycosphingolipids. This application likely stems from its structural similarity to other glycosphingolipids, allowing for consistent detection and quantification during analysis.

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